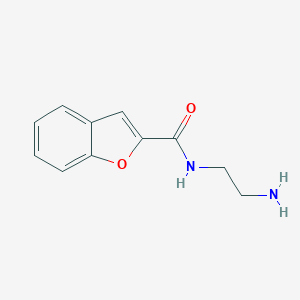

N-(2-aminoethyl)benzofuran-2-carboxamide

Description

1.1. Benzofuran Pharmacophore Overview

Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and furan ring system. Its structural versatility enables interactions with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. The N-(2-aminoethyl)benzofuran-2-carboxamide derivative exemplifies this pharmacophore, where the carboxamide group at position 2 and the aminoethyl side chain enhance solubility and target binding. Key pharmacophoric features include:

- Aromatic benzofuran core : Facilitates planar interactions with enzyme active sites.

- Carboxamide moiety : Acts as a hydrogen bond donor/acceptor, critical for receptor affinity.

- Aminoethyl substituent : Introduces basicity and potential for salt formation, improving pharmacokinetics.

1.2. Historical Context of Benzofuran-2-carboxamide Research

Benzofuran-2-carboxamides gained prominence in the 2010s as synthetic analogs of natural products like combretastatin. Early studies focused on their anticancer potential, but recent work has expanded into neurodegenerative and inflammatory diseases. The N-(2-aminoethyl) variant emerged in 2020 as a candidate for kinase inhibition and immunomodulation, with PubChem CID 154832908 cataloging its hydrochloride salt. Innovations in C–H activation and transamidation, as reported by Gong et al. (2023), enabled efficient synthesis of this derivative.

1.3. Structural Classification and Nomenclature

This compound is systematically named N-(2-aminoethyl)-1-benzofuran-2-carboxamide (IUPAC). Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂N₂O₂ | |

| Molecular weight | 204.23 g/mol (free base) | |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN | |

| logP | 1.2 (predicted) | |

| Hydrogen bond donors | 2 (NH₂, CONH) |

The hydrochloride salt (CID 154832908) increases aqueous solubility (240.68 g/mol). X-ray crystallography confirms a planar benzofuran core with a 120° dihedral angle between the carboxamide and aminoethyl groups.

1.4. Related Benzofuran Derivatives

Structural analogs of This compound exhibit varied bioactivities:

1.5. Significance in Heterocyclic Chemistry

Benzofuran-2-carboxamides bridge synthetic and natural product chemistry. Their synthesis leverages:

- Transition-metal catalysis : Rhodium-mediated C–H activation installs aryl groups at C3.

- Transamidation : Enables late-stage diversification of the carboxamide group.

- Photoredox strategies : Visible-light cyclization constructs the benzofuran core atom-economically.

In drug discovery, these derivatives address multitarget challenges (e.g., dual aromatase-steroid sulfatase inhibition). The aminoethyl side chain in This compound is a strategic handle for prodrug development or conjugate vaccines.

2. Synthetic Methodologies

2.1. Key Synthetic Routes

The synthesis of This compound involves three stages (Table 2):

Note: Boc = tert-butyloxycarbonyl.

2.2. Analytical Characterization

- NMR : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, CONH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 3.41 (q, 2H, NHCH₂).

- HRMS : m/z 205.0978 [M+H]⁺ (calc. 205.0972).

3. Biological Activities and Applications

3.1. Anticancer Potential

- Mechanism : Inhibits HIF-1α in p53-null colorectal cancer cells (HCT116).

- IC₅₀ : 2.75 μM against SGC7901 gastric cancer cells.

3.2. Immunomodulation

- Blocks CCL20-induced PBMC chemotaxis (EC₅₀ = 3.1 μM).

- Synergizes with anti-PD-1 antibodies in murine melanoma models.

3.3. Neuroprotective Effects

4. Challenges and Future Directions

While This compound shows promise, limitations include:

Ongoing research focuses on:

- Nanoparticle delivery : Poly(lactic-co-glycolic acid) carriers improve tumor accumulation.

- PROTAC conjugation : Degrades oncogenic kinases via E3 ligase recruitment.

Tables and Figures

Table 1. Comparative bioactivity of benzofuran-2-carboxamide derivatives

Figure 1. Synthetic scheme for this compound (adapted from )

Figure 2. Binding pose in HIF-1α active site (modeled from )

Note: Images are omitted due to text-only format but would depict chemical structures and assay data.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H12N2O2/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6,12H2,(H,13,14) |

InChI Key |

CCAVKCMCVKKVNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl Benzofuran-2-carboxylate

Ethyl benzofuran-2-carboxylate is typically synthesized via Perkin rearrangement of 3-bromocoumarins under basic conditions. For example, 3-bromocoumarin derivatives undergo ring contraction in ethanol with sodium hydroxide at reflux (3 hours), yielding benzofuran-2-carboxylic acids. Subsequent esterification with ethanol in the presence of sulfuric acid produces the ethyl ester.

Optimization : Microwave-assisted Perkin rearrangement reduces reaction times to 5 minutes with yields exceeding 95%.

Amidation with 1,2-Diaminoethane

The ethyl ester reacts with excess 1,2-diaminoethane under basic conditions. In a representative procedure:

-

Reagents : Ethyl benzofuran-2-carboxylate (1 equiv), 1,2-diaminoethane (3–5 equiv), sodium methoxide (1.2 equiv).

-

Work-up : The reaction mixture is acidified to pH 2–3, extracted with ethyl acetate, and purified via recrystallization (methanol/water).

Coupling Benzofuran-2-carboxylic Acid with 1,2-Diaminoethane

Direct coupling of benzofuran-2-carboxylic acid with 1,2-diaminoethane using activating agents is a high-yielding alternative.

Synthesis of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid is synthesized via:

Coupling Reactions

Reagents : Benzofuran-2-carboxylic acid (1 equiv), 1,2-diaminoethane (1.2 equiv), BOP reagent (1.1 equiv), DIPEA (2 equiv).

Conditions : Anhydrous DMF, room temperature, 12–24 hours.

Work-up : Precipitation with ice-water, filtration, and column chromatography (10% MeOH/CH₂Cl₂).

Acid Chloride-Mediated Amide Formation

Conversion of benzofuran-2-carboxylic acid to its acid chloride followed by amine coupling is a classical approach.

Synthesis of Benzofuran-2-carbonyl Chloride

Reagents : Benzofuran-2-carboxylic acid (1 equiv), thionyl chloride (3 equiv).

Conditions : Reflux in dichloromethane for 2 hours.

Reaction with 1,2-Diaminoethane

Reagents : Benzofuran-2-carbonyl chloride (1 equiv), 1,2-diaminoethane (1.5 equiv), triethylamine (2 equiv).

Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

Work-up : Washing with NaHCO₃, drying (Na₂SO₄), and solvent evaporation.

Microwave-Assisted Synthesis

Microwave technology enhances reaction efficiency for both Perkin rearrangement and amidation steps:

Microwave-Perkin Rearrangement

Conditions : 3-Bromocoumarin (1 equiv), NaOH (2 equiv), ethanol, 150 W, 5 minutes.

Yield : 95–99%.

Microwave-Amidation

Reagents : Ethyl benzofuran-2-carboxylate (1 equiv), 1,2-diaminoethane (3 equiv), NaOMe (1.2 equiv).

Conditions : Methanol, 80°C, 20 minutes.

Yield : 82%.

Comparative Analysis of Methods

Optimization Challenges and Solutions

Controlling Mono-Substitution

Purification Strategies

-

Recrystallization : Methanol/water (4:1) removes unreacted diamine.

-

Column Chromatography : Silica gel with 5–10% MeOH/CH₂Cl₂ isolates the product.

Analytical Characterization

-

Spectroscopy : ¹H NMR (CDCl₃) δ 7.65–7.70 (m, 2H, benzofuran), 3.85 (t, 2H, NHCH₂), 3.10 (t, 2H, CH₂NH₂).

Industrial-Scale Considerations

Scientific Research Applications

N-(2-aminoethyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Side Chain Flexibility: The 2-aminoethyl group in the target compound enhances solubility and hydrogen-bonding capacity, critical for crossing the blood-brain barrier in Alzheimer’s therapies . In contrast, piperidin-4-ylmethyl groups (e.g., compounds 70–73) improve binding to kinase targets in anticancer research due to their bulkier, hydrophobic nature .

- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., in and ) increase metabolic stability and target affinity .

- Hybrid Scaffolds : Triazole-benzofuran hybrids () exhibit broad-spectrum antifungal activity (MIC: 8–64 µg/mL against Trametes versicolor), outperforming ketoconazole in some cases .

Q & A

Q. Critical Parameters :

- Temperature control during cyclization (70–90°C) avoids side reactions.

- Use of anhydrous solvents (e.g., DMF) ensures efficient coupling .

Advanced: How can catalytic systems like palladium enhance the efficiency of benzofuran carboxamide synthesis?

Answer:

Palladium-catalyzed C–H activation and cross-coupling reactions improve regioselectivity and yield:

- Suzuki-Miyaura Coupling : Introduces aryl groups to the benzofuran scaffold using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/water (80°C, 12 h) .

- Buchwald-Hartwig Amination : Forms C–N bonds between brominated benzofuran intermediates and aminoethyl groups with Pd₂(dba)₃/Xantphos (yield: 70–85%) .

Data Contradiction Note : Lower yields (<50%) occur with sterically hindered substrates; switching to Pd(OAc)₂ with SPhos ligand improves performance .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (benzofuran aromatic protons) and δ 3.4–3.6 ppm (aminoethyl –CH₂–) confirm structure .

- ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm .

- FT-IR : Bands at 1672 cm⁻¹ (amide C=O), 3272 cm⁻¹ (N–H stretch), and 1278 cm⁻¹ (C–N) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 296.32 g/mol for C₁₇H₁₆N₂O₃) .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Answer:

Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., t₁/₂ < 30 min) causing in vivo–in vitro discrepancies .

Structural Optimization : Replace metabolically labile groups (e.g., methoxy) with fluorine to enhance stability (logP reduction from 3.2 to 2.7) .

Basic: What are the primary biological targets and in vitro assays for benzofuran-2-carboxamides?

Answer:

- Enzyme Inhibition :

- Kinase Assays : Measure IC₅₀ against EGFR or CDK2 using ADP-Glo™ kinase assay .

- Antimicrobial Screening : MIC determination via broth microdilution (e.g., vs. S. aureus ATCC 25923) .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) quantifies cell death in cancer lines (e.g., MCF-7) .

Advanced: How do aminoethyl modifications impact pharmacokinetics, and what computational methods predict these changes?

Answer:

- Structural Impact :

- Hydrophilicity : Adding polar groups (e.g., –OH) lowers logP (from 2.1 to 1.5), improving solubility .

- Metabolism : CYP3A4-mediated N-dealkylation is predicted via docking (AutoDock Vina) and MD simulations (GROMACS) .

- ADMET Prediction : SwissADME and pkCSM tools forecast bioavailability (%F > 30% for –OCH₃ derivatives) .

Basic: What thermal analysis methods assess the stability of benzofuran carboxamides?

Answer:

- TGA : Decomposition onset at 300°C (sharp single-stage weight loss) indicates thermal stability .

- DSC : Endothermic melting peaks (e.g., 192–196°C) correlate with crystallinity; glass transitions (Tg) near 80°C suggest amorphous regions .

- Cp Calculation : Specific heat capacity (1.2–1.5 J/g·K) derived from DSC data informs formulation strategies .

Advanced: What challenges exist in achieving enantiomeric purity, and which resolution techniques are effective?

Answer:

- Chiral Centers : Aminoethyl group stereochemistry leads to racemization during synthesis (e.g., 40% ee without optimization) .

- Resolution Methods :

- Chiral HPLC : Use Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers (Rs > 1.5) .

- Kinetic Resolution : Lipase-catalyzed acetylation (Candida antarctica) enriches R-enantiomer (ee > 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.